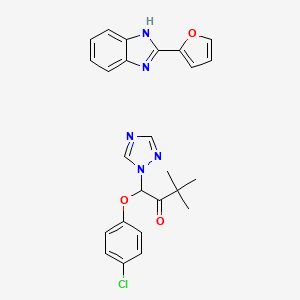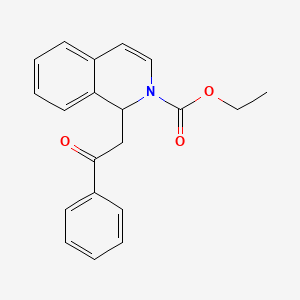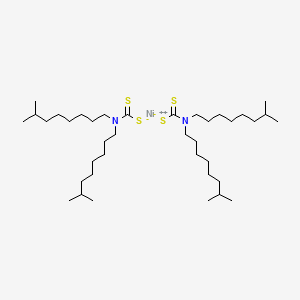
4-Formamido-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formamido-3-methylbenzoic acid is an aromatic compound with a carboxylic acid functional group It is a derivative of benzoic acid, where the benzene ring is substituted with a formamido group at the fourth position and a methyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-formamido-3-methylbenzoic acid typically involves the formylation of 3-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, where 3-methylbenzoic acid is treated with formamide and phosphorus oxychloride (POCl3) to introduce the formamido group at the para position relative to the methyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formamido-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid, forming 4-formamido-3-carboxybenzoic acid.
Reduction: The formamido group can be reduced to an amino group, yielding 4-amino-3-methylbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Oxidation: 4-Formamido-3-carboxybenzoic acid.
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Formamido-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-formamido-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The formamido group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-Methylbenzoic Acid: Lacks the formamido group, making it less versatile in certain chemical reactions.
4-Amino-3-methylbenzoic Acid: Similar structure but with an amino group instead of a formamido group, leading to different reactivity and applications.
4-Formamido-2-methylbenzoic Acid: An isomer with the formamido group at a different position, resulting in distinct chemical properties.
Uniqueness: 4-Formamido-3-methylbenzoic acid is unique due to the presence of both a formamido group and a methyl group on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
80029-31-8 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
4-formamido-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-4-7(9(12)13)2-3-8(6)10-5-11/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
RSPQNJOCAGOGBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





silane](/img/structure/B14419101.png)

![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)




![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)


